N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
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Description
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide, also known as AQ-RA 741, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Corrosion Inhibition
Although the exact compound was not directly studied, research on related quinoline derivatives has demonstrated their utility as corrosion inhibitors. For example, Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines compounds to determine the relationship between molecular structure and inhibition efficiency, finding a consistent correlation with experimental data (Zarrouk et al., 2014).
Structural Chemistry
Karmakar et al. (2009) explored the structural aspects of quinoline derivatives forming co-crystals with aromatic diols, revealing insights into the molecular arrangement and interactions within the crystal structure (Karmakar et al., 2009).
Antimicrobial Applications
Ahmed et al. (2006) synthesized and evaluated the antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, which are related to the queried compound, showcasing their significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).
Chemosensing Applications
Park et al. (2015) developed a chemosensor based on a quinoline derivative that exhibited remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solution, indicating potential for monitoring Zn2+ concentrations in biological and aqueous samples (Park et al., 2015).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15(26)25-13-3-4-17-7-8-18(14-20(17)25)24-22(28)21(27)23-12-11-16-5-9-19(29-2)10-6-16/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZPHJRKCTQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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